molecular formula C13H17N3OS B1274005 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-87-4

4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1274005
M. Wt: 263.36 g/mol
InChI Key: NKZWUXYAROERMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, starting with various precursors and employing different synthetic routes. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, followed by structural characterization using several techniques . Similarly, the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was theoretically analyzed, showing that the reaction is energetically feasible at room temperature . Another compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, was characterized by quantum chemical calculations and spectral techniques . The synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one was achieved through Williamson synthesis, reductive amination, amine formylation, and cyclization .

Molecular Structure Analysis

The molecular structures of these triazole derivatives were extensively studied using both experimental and theoretical methods. X-ray crystallography, IR, NMR, and mass spectrometry were employed to infer the structure of the synthesized compounds . Density functional theory (DFT) calculations were used to predict the molecular geometry, vibrational frequencies, and chemical shift values, which showed good agreement with experimental data . The molecular electrostatic potentials and frontier molecular orbitals were also calculated to understand the electronic properties of these molecules .

Chemical Reactions Analysis

The triazole derivatives exhibit various biological activities, which can be attributed to their ability to undergo different chemical reactions. For example, the S-substituted derivatives of triazole-thiones were synthesized by reacting 1,2,4-triazole-5-thiones with different halides, showcasing their potential as antioxidants . The Schiff base reactions were also observed in the formation of some triazole compounds, indicating their potential as biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as their nonlinear optical properties, were predicted to be greater than those of urea, suggesting potential applications in optical materials . The solubility and energetic behavior of these compounds in different solvent media were examined using DFT calculations, which is crucial for understanding their reactivity and stability . The vibrational modes and electronic transitions of these compounds were analyzed using time-dependent DFT calculations, which helped in assigning the FT-IR and UV-visible spectral features .

Scientific Research Applications

Synthesis and Biological Activities

  • Triazoles like 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their urease and anti-proliferative activities. Notably, certain derivatives have shown significant inhibition of urease, an enzyme involved in nitrogen metabolism in plants and bacteria (Ali et al., 2022).
  • Novel 1,2,4-triazoles have been synthesized and demonstrated moderate to good antimicrobial activity, showcasing their potential in combating bacterial infections (Martin, 2020).

Molecular and Electronic Properties

  • The crystal structure, electronic, and luminescent properties of similar triazole derivatives have been studied, revealing potential applications in materials science for their nonlinear optical properties (Nadeem et al., 2017).

Potential in Antioxidant and Anti-cancer Research

  • Certain thiazolo-triazole compounds have shown promise in preventing oxidative stress, suggesting potential therapeutic applications (Aktay et al., 2005).
  • Some 1,2,4-triazole-3-thiol derivatives with hydrazone moiety have been tested for cytotoxicity against various cancer cell lines, with some showing promising results, indicating potential for anti-cancer therapies (Šermukšnytė et al., 2022).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The study and application of this compound could potentially be a topic of future research. This could include further investigation into its synthesis, properties, and potential uses. However, without more specific information, it’s difficult to predict what these future directions might be.


Please note that this analysis is based on the structure of the compound and general knowledge of chemistry. For more detailed and specific information, experimental data and studies would be needed.


properties

IUPAC Name

4-ethyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWUXYAROERMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395116
Record name 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

588673-87-4
Record name 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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